N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide
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Description
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Properties
Quinoline derivatives have been synthesized and evaluated for their antioxidant properties in lubricating greases, showing potential as effective antioxidants in industrial applications. For instance, Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives and investigated their efficiency as antioxidants in lubricating greases, demonstrating significant oxidation inhibition properties (Hussein, Ismail, & El-Adly, 2016).
Catalytic Behavior and Photovoltaic Properties
Quinoline derivatives have also been explored for their catalytic behavior and photovoltaic properties, suggesting their utility in the development of organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in photodiode fabrication, indicating their potential in enhancing photodiode performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Activity
Further, some quinoline-based compounds have been evaluated for their anticancer activity, with certain derivatives showing promising results against cancer cell lines. Paitandi et al. (2017) investigated the anticancer activity of iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY, demonstrating significant cytotoxicity against human cervical cancer cell lines (Paitandi et al., 2017).
Anticoagulant Activity
Additionally, quinoline derivatives have been characterized for their anticoagulant activity via inhibition of blood coagulation factors, highlighting their potential in therapeutic applications related to blood coagulation disorders. Potapov et al. (2021) synthesized and characterized 2H-pyrano[3,2-g]quinolin-2-ones for their anticoagulant activity, indicating their efficacy in inhibiting blood coagulation factors Xa and XIa (Potapov et al., 2021).
properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c30-22-9-8-19-16-21(15-18-5-4-12-29(22)23(18)19)28-25(32)24(31)27-17-26(10-13-33-14-11-26)20-6-2-1-3-7-20/h1-3,6-7,15-16H,4-5,8-14,17H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBNRCUUVFWULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4(CCOCC4)C5=CC=CC=C5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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